Azapetine phosphate
Overview
Description
Azapetine phosphate is a benzazepine derivative known for its potent vasodilatory properties. It is primarily used in the treatment of peripheral vascular diseases due to its ability to dilate blood vessels and improve blood flow . The compound’s chemical formula is C17H17N, and it has a molar mass of 235.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azapetine phosphate involves several steps, starting with the formation of the benzazepine core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The final step involves the phosphorylation of azapetine to form this compound. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Azapetine phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of this compound .
Scientific Research Applications
Azapetine phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of benzazepines and their derivatives.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: this compound is investigated for its therapeutic potential in treating cardiovascular diseases and other conditions involving vascular dysfunction.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
Azapetine phosphate exerts its effects primarily through antagonism of alpha-1 adrenoceptors. By blocking these receptors, it prevents vasoconstriction and promotes vasodilation, leading to improved blood flow. The compound also interacts with other molecular targets, including alpha-2 adrenoceptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Phenoxybenzamine: Another alpha-1 adrenoceptor antagonist with similar vasodilatory effects.
Prazosin: A selective alpha-1 adrenoceptor antagonist used in the treatment of hypertension.
Doxazosin: Similar to prazosin, used for treating hypertension and benign prostatic hyperplasia
Uniqueness
Azapetine phosphate is unique due to its benzazepine core structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to target multiple adrenoceptor subtypes also sets it apart from other similar compounds .
Properties
IUPAC Name |
phosphoric acid;6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N.H3O4P/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18;1-5(2,3)4/h2-10H,1,11-13H2;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNXLNNBIYZIHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
146-36-1 (Parent) | |
Record name | Azapetine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30156281 | |
Record name | Azapetine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-83-6 | |
Record name | 5H-Dibenz[c,e]azepine, 6,7-dihydro-6-(2-propenyl)-, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azapetine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azapetine phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azapetine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepinium dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZAPETINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N2U15U85W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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